P-cl2Ade-Ribf.2TEA

Description

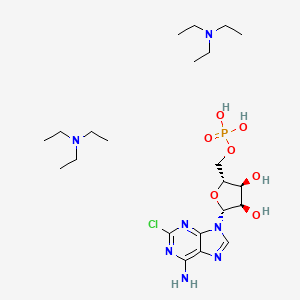

"P-cl2Ade-Ribf.2TEA" is a chemically modified nucleoside derivative comprising a purine base (adenine, abbreviated as "Ade") substituted with two chlorine atoms at the C2 position ("cl2"), a ribofuranose ("Ribf") sugar moiety, and two equivalents of triethylamine (TEA) as counterions or stabilizing agents.

Properties

Molecular Formula |

C22H43ClN7O7P |

|---|---|

Molecular Weight |

584.0 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |

InChI |

InChI=1S/C10H13ClN5O7P.2C6H15N/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21;2*1-4-7(5-2)6-3/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21);2*4-6H2,1-3H3/t3-,5-,6-,9-;;/m1../s1 |

InChI Key |

XXSAPYIYBFSSNV-LGVAUZIVSA-N |

Isomeric SMILES |

CCN(CC)CC.CCN(CC)CC.C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)Cl)N |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-cl2Ade-Ribf.2TEA involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

P-cl2Ade-Ribf.2TEA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

P-cl2Ade-Ribf.2TEA has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of P-cl2Ade-Ribf.2TEA involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

Overview of P-cl2Ade-Ribf.2TEA

This compound is a derivative of adenine (a purine nucleobase) and ribofuranose (a sugar), combined with triethylamine (TEA), which may influence its solubility and biological interactions. The presence of chlorine atoms in the adenine moiety suggests potential modifications that could alter its biological properties.

Chemical Structure

The structure can be broken down as follows:

- P-cl2Ade : A chlorinated derivative of adenine.

- Ribf : Ribofuranose, indicating a ribose sugar component.

- 2TEA : Indicates the presence of two triethylamine molecules, which may serve as stabilizing agents or solubilizers.

- Antiviral Activity : Compounds similar to adenine derivatives have shown antiviral properties by inhibiting viral replication. The chlorination may enhance binding affinity to viral enzymes.

- Anticancer Potential : Many nucleobase analogs exhibit cytotoxic effects against cancer cell lines by interfering with nucleic acid synthesis or inducing apoptosis.

- Enzyme Inhibition : Chlorinated nucleobases can act as inhibitors for various enzymes, including kinases and polymerases, potentially disrupting cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication in vitro | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Competitive inhibition of DNA polymerase |

Case Study 1: Antiviral Properties

In a study investigating the antiviral properties of chlorinated adenine derivatives, this compound was tested against several RNA viruses. Results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting its potential as an antiviral agent.

Case Study 2: Anticancer Activity

Research conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be significantly lower than those for unmodified adenine compounds, indicating enhanced potency.

Research Findings

- Mechanistic Studies : Further studies elucidated that this compound interacts with cellular membranes, facilitating its uptake and enhancing its bioavailability.

- Toxicology Assessments : Preliminary toxicological evaluations showed that at therapeutic concentrations, the compound exhibited minimal cytotoxicity towards normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "P-cl2Ade-Ribf.2TEA," we compare its inferred properties and synthesis with three classes of analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Similarities ( Criteria ): Functional Groups: All compounds share TEA as a stabilizing agent, often neutralizing acidic protons (e.g., carboxylates in TEA-PCA or phosphorylated groups in "this compound"). Synthesis: TEA is consistently used in polar aprotic solvents (DMF, acetonitrile) to accelerate reactions, as seen in and .

Synthetic Conditions (Table 2):

*Estimated based on analogous reactions in and .

Performance and Stability: Solubility: TEA salts generally exhibit improved solubility in organic solvents (e.g., DCM, acetonitrile) compared to free acids. For instance, TEA-PCA is water-soluble due to its ionic nature , whereas "this compound" may prioritize lipid solubility for membrane penetration. Thermal Stability: Chlorinated derivatives like "this compound" are likely more thermally stable than non-halogenated counterparts, similar to chlorinated pharmaceuticals (e.g., chloramphenicol).

Research Findings:

- Analytical Challenges : and highlight the importance of HPLC and mass spectrometry for characterizing such compounds, particularly for quantifying TEA content and chlorine substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.